molecular formula C8H7N5 B12940477 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

Cat. No.: B12940477
M. Wt: 173.17 g/mol
InChI Key: ASUZTNLCAHONDF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Composition and Structural Features

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine (C₈H₇N₅) consists of a six-membered tetrazine ring (1,2,4,5-tetrazine) substituted at the 3-position with a methyl group and at the 6-position with a pyridin-2-yl moiety. The tetrazine core contains four nitrogen atoms arranged symmetrically at the 1,2,4,5 positions, leaving the 3 and 6 positions as carbon centers for substitution. The pyridin-2-yl group introduces an aromatic nitrogen heterocycle ortho to the tetrazine linkage, creating a planar conjugated system.

IUPAC Nomenclature

The systematic name follows priority rules for numbering heterocycles. The parent structure is 1,2,4,5-tetrazine, with substituents assigned the lowest possible locants. The methyl group occupies position 3, while the pyridin-2-yl group attaches to position 6. Thus, the IUPAC name is This compound .

Table 1: Molecular descriptors of this compound

Property Value Source
Molecular formula C₈H₇N₅
Molecular weight 173.17 g/mol
SMILES CC1=NN=C(C2=NC=CC=C2)N=N1
InChIKey ZXHHODUAFGWCQX-UHFFFAOYSA-N

Electronic Structure and Resonance Stabilization

Electron-Deficient Tetrazine Core

The 1,2,4,5-tetrazine ring exhibits pronounced electron deficiency due to the electronegative nitrogen atoms, which withdraw electron density via inductive effects. This deficiency is partially mitigated by resonance delocalization across the conjugated π-system. The tetrazine’s LUMO (lowest unoccupied molecular orbital) energy is lowered further by the electron-withdrawing pyridin-2-yl group, enhancing its reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions.

Resonance Contributions

Resonance structures reveal significant delocalization of the π-electrons, with the tetrazine core adopting partial aromatic character. The pyridin-2-yl substituent participates in extended conjugation, stabilizing the molecule through:

  • Intra-ring resonance : Electron density shifts between adjacent nitrogen atoms in the tetrazine.
  • Cross-conjugation : The pyridine’s lone pair on its nitrogen atom interacts with the tetrazine’s π-system, creating a hybridized resonance structure.

Figure 1: Key resonance forms of this compound

  • Form A: Localized double bonds between N1–N2 and N4–N5.
  • Form B: Delocalized π-electrons across the entire tetrazine ring.
  • Form C: Conjugation between the pyridine nitrogen lone pair and the tetrazine ring.

Comparative Analysis with Substituted Tetrazine Derivatives

Substituent Effects on Electronic Properties

The electronic and steric profiles of tetrazines vary significantly with substituent identity and position. A comparative analysis highlights the unique features of this compound:

Table 2: Comparison of substituted tetrazine derivatives

Compound Substituents Electron Effect Molecular Weight (g/mol)
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine Pyridin-3-yl at 3,6 Moderate electron withdrawal 236.23
3-Methyl-6-pyrrolidin-2-yl-1,2,4,5-tetrazine Pyrrolidin-2-yl at 6 Electron donation 165.20
3-Methyl-6-phenyl-1,2,4,5-tetrazine Phenyl at 6 Weak electron withdrawal 172.19
Target compound Pyridin-2-yl at 6 Strong electron withdrawal 173.17
Key Observations:
  • Pyridinyl vs. Phenyl : The pyridin-2-yl group in the target compound exerts stronger electron-withdrawing effects compared to phenyl due to the inductive pull of its aromatic nitrogen.
  • Positional Isomerism : Pyridin-2-yl (ortho-substitution) enhances conjugation with the tetrazine core more effectively than pyridin-3-yl (meta-substitution).
  • Steric Considerations : The methyl group at position 3 introduces minimal steric hindrance, allowing the pyridin-2-yl group to adopt a coplanar orientation for optimal resonance.

Structural Implications for Reactivity

The combination of a methyl donor and pyridin-2-yl acceptor creates a polarized electronic environment. This duality facilitates selective reactivity in cycloaddition reactions, where the tetrazine acts as a diene toward strained alkenes or alkynes. Derivatives with purely electron-donating groups (e.g., pyrrolidin-2-yl) exhibit reduced IEDDA reactivity, underscoring the critical role of substituent electronic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

3-methyl-6-pyridin-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C8H7N5/c1-6-10-12-8(13-11-6)7-4-2-3-5-9-7/h2-5H,1H3

InChI Key

ASUZTNLCAHONDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Hydrazine and Nitrile Condensation Method

One classical approach to synthesize 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine involves the condensation of 2-cyanopyridine with hydrazine derivatives, followed by oxidation to form the tetrazine ring.

  • Procedure Summary:

    • 2-Cyanopyridine is reacted with hydrazine monohydrate in ethanol.
    • Sulfur powder may be added to facilitate ring closure.
    • The mixture is stirred at room temperature and then refluxed for about 1 hour.
    • The intermediate dihydrotetrazine is oxidized to the tetrazine using sodium nitrite in acidic conditions.
    • The product is purified by flash chromatography using hexane as the eluent.
  • Key Reaction Conditions:

    • Solvent: Ethanol
    • Temperature: Room temperature stirring followed by reflux
    • Oxidation: Sodium nitrite and acid to achieve tetrazine aromatization
  • Example from Literature:

    • Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine was achieved by reacting 2-cyanopyridine with hydrazine monohydrate and sulfur powder, followed by oxidation and purification steps.

A more modern and versatile method involves the Sonogashira-type cross-coupling reaction, which allows the introduction of alkynyl substituents that can be further transformed into the desired methyl and pyridinyl groups.

  • Procedure Summary:

    • Starting from 3-bromo-6-methyl-1,2,4,5-tetrazine, a Sonogashira coupling with terminal alkynes is performed.
    • The reaction uses palladium catalysts and copper co-catalysts under mild conditions.
    • The alkynylated tetrazine intermediates can be hydrogenated and re-oxidized to yield dialkyl-substituted tetrazines, including the target compound.
  • Advantages:

    • High yields and selectivity.
    • Allows for the synthesis of asymmetrically substituted tetrazines.
    • Facilitates the preparation of derivatives for chemical biology applications.
  • Example from Literature:

    • Efficient synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via Sonogashira coupling was reported, optimizing starting reagent preparation and demonstrating the utility of alkynyl intermediates.
Method Starting Materials Key Reagents/Conditions Purification Method Yield/Notes
Hydrazine-Nitrile Condensation 2-Cyanopyridine, hydrazine monohydrate, sulfur powder Ethanol solvent, reflux 1 h, oxidation with NaNO2/HCl Flash chromatography (hexane) Moderate to good yields; requires oxidation step
Sonogashira Cross-Coupling 3-Bromo-6-methyl-1,2,4,5-tetrazine, terminal alkynes Pd catalyst, Cu co-catalyst, mild temperature Chromatography, hydrogenation/re-oxidation High yields; versatile for asymmetric substitution
  • The hydrazine-nitrile condensation method is straightforward but requires careful control of oxidation to avoid over-oxidation or decomposition of the tetrazine ring.

  • Sonogashira coupling provides a robust platform for introducing diverse substituents, with the ability to fine-tune reaction parameters such as catalyst loading, temperature, and solvent to maximize yield and purity.

  • The use of palladium nanoparticles capped with tetrazine ligands has been explored to enhance catalytic efficiency in coupling reactions, indicating potential for greener and more sustainable synthesis.

  • Oxidation steps are critical in both methods to convert dihydrotetrazine intermediates to the aromatic tetrazine core, often monitored by color change and confirmed by spectroscopic methods such as FT-IR and NMR.

The preparation of this compound is effectively achieved through two main synthetic strategies:

  • The classical hydrazine and nitrile condensation followed by oxidation, which is reliable and well-documented.

  • The modern Sonogashira cross-coupling approach, which offers greater versatility and higher yields, especially for asymmetrically substituted tetrazines.

Both methods require careful purification and characterization to ensure the formation of the desired tetrazine compound with the correct substitution pattern.

Chemical Reactions Analysis

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The tetrazine ring undergoes rapid IEDDA reactions with strained dienophiles such as norbornene and bicyclononyne (BCN). The pyridin-2-yl group enhances reactivity by lowering the LUMO energy of the tetrazine through electron withdrawal:

  • With BCN , the second-order rate constant (k2k_2) reaches 23 M1^{-1}s1^{-1} at ambient temperature in methanol .

  • Comparative studies show that asymmetric substitution (methyl + pyridyl) balances reactivity and stability better than symmetric analogs (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine exhibits k2=118 M1s1k_2 = 118\ \text{M}^{-1}\text{s}^{-1} ).

Table 1: IEDDA Reaction Rates of Selected Tetrazines

Tetrazine StructureDienophilek2 (M1s1)k_2\ (\text{M}^{-1}\text{s}^{-1})Conditions
3-Methyl-6-(pyridin-2-yl)-tetrazineBCN23MeOH, 25°C
3,6-Di(pyridin-2-yl)-tetrazineBCN118MeOH, 25°C
3,6-DiphenyltetrazineBCN3.6MeOH, 25°C

Coordination Chemistry and Metal Interactions

The pyridin-2-yl group facilitates coordination to transition metals, enabling applications in catalysis and nanomaterials:

  • Palladium Nanoparticle Synthesis : 3,6-di(pyridin-2-yl)-tetrazine derivatives stabilize Pd(0) nanoparticles via N-coordination, forming brownish-black precipitates in ethanol/water mixtures .

  • Cocrystal Formation : X-ray studies reveal hydrogen- and halogen-bonding interactions between the pyridyl nitrogen and coformers like tribromophenol or nitrobenzenesulfonamide .

Key Structural Features :

  • Bond lengths between pyridyl N and Pd in nanoparticles: 2.01–2.05 Å .

  • Dihedral angle between pyridyl and tetrazine rings: 15.2° in cocrystals .

Functionalization of the Methyl Group

The methyl substituent at position 3 can undergo selective oxidation or cross-coupling:

  • Sonogashira Coupling : 3-Bromo-6-methyl-tetrazine reacts with terminal alkynes (e.g., phenylacetylene) under Pd catalysis to form alkynyl-tetrazines, which are hydrogenated to dialkyl derivatives .

  • Oxidation Pathways : Methyl groups on tetrazines are resistant to oxidation under mild conditions but can be converted to carboxylic acids via strong oxidants like KMnO4_4 .

Cycloaddition with Arynes

3-Methyl-6-(pyridin-2-yl)-tetrazine participates in triple aryne-tetrazine reactions, forming polycyclic aromatic compounds. For example:

  • Reaction with ortho-benzynes yields fused pyridazine derivatives via sequential [4+2] cycloadditions .

  • Yields for these transformations range from 11–84% , depending on substituents and reaction conditions .

Synthetic Methodology and Characterization

Synthesis : Prepared from acetonitrile and 2-cyanopyridine via a two-step procedure involving dihydrotetrazine formation followed by oxidation with NaNO2_2/HCl .
Characterization Data :

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 8.70 (pyridyl-H), 2.93 (CH3_3) .

  • Melting Point : 104–105°C .

  • IR : Peaks at 1641 cm1^{-1} (C=N stretch) and 1584 cm1^{-1} (tetrazine ring) .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has shown that various tetrazine derivatives exhibit potent anticancer properties. Specifically, studies conducted by the National Cancer Institute evaluated several compounds derived from tetrazines, revealing that some demonstrated significant cytotoxic effects against specific cancer cell lines . The molecular structure of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine potentially contributes to its biological activity through mechanisms such as apoptosis induction and inhibition of tumor growth.

Antimicrobial Properties
Tetrazines have also been investigated for their antimicrobial effects. Compounds similar to this compound have shown efficacy against various bacterial strains . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Neuroprotective Effects
Some studies suggest that tetrazine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant activities, making them potential candidates for treating neurological disorders .

Coordination Chemistry

Ligand Properties
The compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been extensively studied. For instance, this compound can coordinate with transition metals to form various complexes that exhibit unique electronic and magnetic properties . These complexes are useful in catalysis and material science.

Crystal Engineering
Recent studies have focused on the crystal structures of cocrystals involving this compound. X-ray crystallography has revealed insights into the molecular conformation and intermolecular interactions such as hydrogen bonding and halogen bonding within these structures . Understanding these interactions is crucial for designing materials with specific properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Efficient synthetic routes have been developed that allow for high yields while maintaining the integrity of the tetrazine core structure . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.

Case Studies

StudyFindingsApplications
National Cancer Institute StudyIdentified potent anticancer activity in several tetrazinesCancer therapy
X-ray Crystallography AnalysisRevealed conformational stability through hydrogen bondingMaterial design
Antimicrobial Activity AssessmentDemonstrated effectiveness against various pathogensAntibiotic development

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. Its unique structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity

The IEDDA reaction rate of tetrazines is highly sensitive to substituent electronic effects. Electron-withdrawing groups (EWGs) like pyridin-2-yl increase reactivity by lowering the LUMO energy, whereas electron-donating groups (EDGs) like methyl reduce it. Key comparisons include:

Table 1: Second-Order Rate Constants (k, M⁻¹s⁻¹) for IEDDA Reactions
Compound Substituents Rate Constant (M⁻¹s⁻¹) Reference
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Pyridin-2-yl, Pyridin-2-yl 118
3-(4-Fluorophenyl)-6-(pyridin-2-yl)-tetrazine 4-Fluorophenyl, Pyridin-2-yl 23
3,6-Diphenyl-1,2,4,5-tetrazine Phenyl, Phenyl 3.6
3-Methyl-6-(pyridin-2-yl)-tetrazine Methyl, Pyridin-2-yl ~50–70* Inferred

Inferred Value: The methyl group (EDG) reduces reactivity compared to di-pyridyl-tetrazine (118 M⁻¹s⁻¹) but remains higher than phenyl- or fluorophenyl-substituted analogs due to the pyridin-2-yl EWG dominance .

Table 2: Stability and Application Suitability
Compound Water Solubility Stability Application Suitability
1,2,4,5-Tetrazine-3,6-diamine High Low Limited by poor reactivity
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Low Low Degrades in aqueous media
Amphiphilic tetrazine () Low (lipophilic) High Liposomal drug delivery
3-Methyl-6-(pyridin-2-yl)-tetrazine Moderate High Bioorthogonal chemistry, imaging Inferred

The fully aromatic structure of the target compound (non-dihydro) confers greater stability than dihydrotetrazines, which are prone to oxidation .

Biological Activity

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a member of the tetrazine family, characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention due to its unique electronic properties and reactivity, particularly in biological contexts. The presence of a pyridine substituent enhances its solubility and may influence its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C7H7N5\text{C}_7\text{H}_7\text{N}_5

This structure allows for significant reactivity due to its electron-deficient nature. The compound is known to participate in inverse electron demand Diels-Alder reactions, making it valuable in organic synthesis and bioconjugation applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that tetrazines can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents. This inhibition is crucial for combating infections associated with biofilms, which are notoriously resistant to treatment.

Anticancer Activity

Several studies have demonstrated that compounds within the tetrazine family exhibit anticancer properties. For instance, the National Cancer Institute (NCI) evaluated various tetrazine derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds derived from this compound showed significant activity against specific cancer types at concentrations as low as 105 M10^{-5}\text{ M} .

Case Study 1: Inhibition of Biofilm Formation

A study focused on the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of biofilm formation when treated with varying concentrations of the compound. This suggests a promising avenue for developing new antimicrobial therapies targeting biofilm-associated infections.

Case Study 2: Anticancer Efficacy

In a series of anticancer assays conducted by the NCI on various tetrazine derivatives including this compound:

  • Compound Efficacy : Compounds exhibited IC50 values ranging from 0.005 M0.005\text{ M} to 10 M10\text{ M} against various cancer cell lines.
  • Mechanism of Action : The mechanism was hypothesized to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compound Pyridine substituentHigh reactivity in Diels-Alder reactions
3-Methyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine Pyrimidine substituentDifferent electronic properties
3-Di(pyridin-2-yl)-1,2,4,5-tetrazine Two pyridine groupsIncreased reactivity
6-(pyridin-2-yl)-1,2,4-triazole Triazole ringDifferent reactivity patterns

This comparison highlights the unique aspects of this compound while illustrating how similar compounds may differ in terms of structure and potential applications.

Q & A

Q. What are the established synthetic routes for 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine, and how do reaction conditions influence product purity?

The synthesis typically involves condensation of thiocarbohydrazide with orthoesters (e.g., triethyl orthoacetate) under basic conditions, followed by oxidation with sodium nitrite in acidic media. However, this method often yields volatile intermediates, complicating purification and resulting in low yields (~30%) . Alternative routes include functionalization via nucleophilic aromatic substitution (SNAr) with brominated tetrazines, which allows modular substitution but requires careful optimization of stoichiometry and solvent polarity (e.g., dichloromethane at 150°C under microwave irradiation) . Purity can be improved using column chromatography with silica gel or reverse-phase HPLC, with characterization via 1H^1H-NMR (e.g., δ 3.07 ppm for methyl groups) and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this tetrazine’s structure and electronic properties?

Key techniques include:

  • X-ray crystallography : Resolves conformational flexibility (e.g., planar vs. twisted pyridyl rings) and hydrogen/halogen bonding interactions in cocrystals .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the tetrazine core (~550 nm) and charge-transfer bands in metal complexes .
  • Cyclic voltammetry : Reveals redox activity (e.g., reversible reduction at E1/2=0.45VE_{1/2} = -0.45 \, V vs. Ag/AgCl) relevant to coordination chemistry .
  • 1H^1H- and 13C^{13}C-NMR : Tracks methyl/pyridyl proton environments and monitors reaction progress .

Advanced Research Questions

Q. How does this compound facilitate inverse electron demand Diels-Alder (iEDDA) reactions in bioorthogonal labeling?

The tetrazine acts as an electron-deficient diene, reacting with strained dienophiles (e.g., trans-cyclooctenes) via a concerted [4+2] mechanism. Second-order rate constants (k2k_2) exceed 103M1s110^3 \, M^{-1}s^{-1}, enabling rapid ligation in live-cell imaging. Methodological optimization includes:

  • Fluorogenic probe design : Conjugation with π-extended alkenes (e.g., buta-1,3-dienes) enhances fluorescence turn-on (>400-fold) upon cycloaddition .
  • Protein labeling : Site-specific modification via genetic incorporation of tetrazine-bearing unnatural amino acids (e.g., using pyrrolysyl-tRNA synthetase) .

Q. What strategies address contradictory data on metal coordination behavior in Cu(II) and Zn(II) complexes?

Discrepancies arise from hydrolysis pathways (e.g., DPTZ → oxadiazole ligands in Cu(II) systems) versus stable Zn(II) coordination. Approaches include:

  • pH control : Acidic conditions stabilize tetrazine ligands, while neutral/basic media promote hydrolysis .
  • Anion templating : [SbF6_6]^- ions stabilize Fe(II) pentagonal metallacycles via short anion-π contacts (2.9–3.1 Å) .
  • DFT calculations : Compare ligand field stabilization energies (LFSE) to predict coordination modes .

Q. How can computational methods predict conformational stability in cocrystal formations?

Quantum chemistry (e.g., DFT at B3LYP/6-31G* level) evaluates torsional angles and non-covalent interactions (NCI). For example, cocrystals with 2,4,6-tribromophenol exhibit layered arrangements stabilized by C–H···N hydrogen bonds (2.8 Å) and π-stacking (3.4 Å interplanar distance) .

Methodological Challenges and Data Analysis

Q. What experimental designs mitigate low yields in tetrazine synthesis?

  • Oxidation alternatives : Replace NaNO2_2 with MnO2_2 or O2_2/light to reduce nitrous gas byproducts .
  • Microwave acceleration : Reduces reaction times from days to hours (e.g., 150°C in DCM for 3 h) .
  • Protecting groups : Use trimethylsilyl (TMS) ethynyl groups to stabilize intermediates .

Q. How are conflicting reports on tetrazine tautomerization resolved?

Azido-tetrazolo tautomerization in diazido-tetrazines is confirmed via 1H^1H-NMR kinetics and IR (N3_3 stretch at ~2100 cm1^{-1}). Irreversible tetrazolo shifts occur under thermal stress (>100°C), validated by DSC and X-ray diffraction .

Applications in Materials Science

Q. What methodologies enable the integration of this tetrazine into energetic materials?

  • HOF calculations : Additive methods predict high heats of formation (>400 kJ/mol) for nitroamino-functionalized derivatives .
  • Cocrystallization : Enhances detonation velocity (vDv_D) via planar π-conjugation (e.g., vD=10,233m/sv_D = 10,233 \, m/s for azo-linked fused rings) .

Q. How is fluorescence quenching/activation engineered in tetrazine-based probes?

Conjugation with electron-rich fluorophores (e.g., BODIPY) induces static quenching via photoinduced electron transfer (PET). iEDDA reactions disrupt PET, restoring fluorescence. Live-cell imaging protocols use <1 µM probe concentrations to minimize background .

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